1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
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Overview
Description
1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H9F3N2O2. It is characterized by the presence of a pyrazole ring substituted with a propyl group at the 1-position and a trifluoromethyl group at the 3-position, along with a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been known to interact with a variety of biological targets due to their diverse functionality and stereochemical complexity
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of drug-like properties and their structure-activity relationships have been studied extensively . The interaction of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with its targets would likely result in changes at the molecular level, influencing the biological activity of the targets.
Biochemical Pathways
Pyrazole derivatives, in general, have been known to influence a variety of biochemical pathways due to their diverse physiological and pharmacological activities
Result of Action
Pyrazole derivatives are known to exhibit a wide range of physiological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer, and finally, cyclization in a mixed solvent of methanol and water .
Industrial Production Methods: The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, moderate reaction conditions, and efficient purification processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is similar in structure but has a difluoromethyl group instead of a trifluoromethyl group.
1-Methyl-3-(trifluoromethyl)-4-pyrazole carboxylic acid: This compound differs by having a methyl group at the 1-position instead of a propyl group.
Uniqueness: 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Properties
IUPAC Name |
1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-3-13-4-5(7(14)15)6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRFYXGFSLMLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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